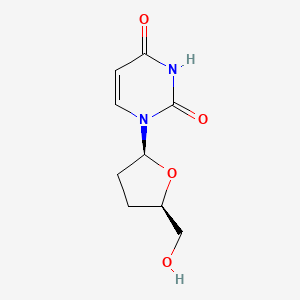

2',3'-Dideoxy-beta-L-uridine

Description

Context of Dideoxynucleoside Analogs in Nucleic Acid Biochemistry Research

Dideoxynucleoside analogs are synthetic molecules that closely resemble the natural building blocks of DNA (deoxynucleosides). The key difference lies in the sugar moiety, where the hydroxyl groups at both the 2' and 3' positions are absent. This structural modification is central to their function in molecular biology research.

In the realm of nucleic acid biochemistry, dideoxynucleoside triphosphates (ddNTPs) are indispensable tools. nih.govresearchgate.net Their primary role is as chain-terminating inhibitors of DNA polymerases. wikipedia.org During DNA replication, DNA polymerase enzymes catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). wikipedia.org Since dideoxynucleosides lack the crucial 3'-hydroxyl group, their incorporation into a growing DNA chain effectively halts further elongation. wikipedia.orgbiosyn.com This principle formed the basis of the Sanger sequencing method, a foundational technique in genomics that elucidated the precise order of nucleotides in a DNA molecule. wikipedia.org

The application of dideoxynucleoside analogs extends beyond sequencing. Researchers utilize them to probe the mechanisms of DNA polymerases, study DNA repair pathways, and develop antiviral therapies. researcher.lifenih.gov The targeted inhibition of viral reverse transcriptases, for instance, is a key strategy in combating retroviruses like HIV. nih.gov

Historical Development and Significance of L-Nucleoside Analogs in Antiviral Research

For a significant period in biochemical research, it was widely believed that only nucleoside analogs with the natural D-configuration (possessing the same stereochemistry as naturally occurring nucleosides) could exhibit biological activity. ekb.egoup.com This assumption was rooted in the stereospecificity of most mammalian enzymes. ekb.eg However, this paradigm shifted with the discovery of potent antiviral activity in L-nucleoside analogs, the enantiomers (mirror images) of the natural D-isomers. ekb.egoup.com

The synthesis of the first L-nucleoside dates back to the 1960s, but their potential as therapeutic agents was not fully appreciated until the early 1990s. ekb.egoup.com A pivotal moment was the discovery that the L-enantiomer of a racemic mixture of a dideoxycytidine analog, Lamivudine (B182088) (3TC), was a potent inhibitor of the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). oup.com This discovery was significant for several reasons. Firstly, it demonstrated that viral enzymes, unlike their mammalian counterparts, could recognize and utilize L-nucleosides. Secondly, L-nucleoside analogs often exhibit a more favorable toxicity profile because they are poor substrates for mammalian mitochondrial DNA polymerase, the enzyme responsible for an off-target toxicity seen with some D-analogs. ekb.eg

This breakthrough spurred the synthesis and evaluation of a wide range of L-nucleoside analogs, including those with dideoxy structures. oup.comtandfonline.comresearchgate.net Research has shown that various L-dideoxynucleosides, including derivatives of cytidine (B196190) and adenosine (B11128), possess significant antiviral activities. researchgate.netkuleuven.beoup.com The exploration of L-isomers opened up new avenues for designing antiviral drugs with improved selectivity and reduced side effects. oup.com

Fundamental Role of 2',3'-Dideoxynucleoside Structure in Nucleic Acid Chain Termination

The defining structural feature of a 2',3'-dideoxynucleoside is the absence of hydroxyl (-OH) groups at both the 2' and 3' positions of the sugar ring. wikipedia.org This seemingly minor alteration has profound consequences for nucleic acid synthesis.

In a normal DNA synthesis reaction, a DNA polymerase facilitates a nucleophilic attack by the 3'-hydroxyl group of the terminal nucleotide on the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). wikipedia.org This reaction forms a phosphodiester bond and extends the DNA chain.

When a 2',3'-dideoxynucleoside analog is incorporated into the growing chain, the absence of the 3'-hydroxyl group creates a dead end. wikipedia.org No further nucleotides can be added because the necessary chemical group for forming the next phosphodiester bond is missing. wikipedia.orgbiosyn.com This process is known as chain termination. wikipedia.org

The efficiency of chain termination can be influenced by several factors, including the specific DNA polymerase, the concentration of the dideoxynucleoside triphosphate relative to the natural dNTPs, and the sequence of the DNA template. nih.gov The fundamental principle of chain termination by 2',3'-dideoxynucleosides has been a cornerstone of molecular biology techniques and the development of a major class of antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs). nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

153547-98-9 |

|---|---|

Molecular Formula |

C9H12N2O4 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m1/s1 |

InChI Key |

BTOTXLJHDSNXMW-SVRRBLITSA-N |

Isomeric SMILES |

C1C[C@H](O[C@H]1CO)N2C=CC(=O)NC2=O |

Canonical SMILES |

C1CC(OC1CO)N2C=CC(=O)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for 2 ,3 Dideoxy Beta L Uridine and Its Analogs

Chemoenzymatic Synthesis Approaches for Dideoxynucleosides

Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of traditional organic chemistry to produce complex molecules like dideoxynucleosides. nih.gov

Radical Deoxygenation Protocols for 2',3'-Position Modification

A critical step in the synthesis of 2',3'-dideoxynucleosides is the removal of hydroxyl groups at the 2' and 3' positions of the sugar moiety. Radical deoxygenation is a common and effective method to achieve this transformation. nih.gov One of the most well-established methods is the Barton-McCombie deoxygenation. nih.gov This reaction typically involves the conversion of the 2' and 3'-hydroxyl groups into thiocarbonyl derivatives, such as xanthates. nih.gov These derivatives then undergo a radical reaction, often initiated by azobisisobutyronitrile (AIBN) and mediated by a radical-propagating agent like tributyltin hydride (Bu3SnH), to cleave the C-O bonds and replace them with C-H bonds, thus achieving deoxygenation. nih.gov More environmentally friendly and less toxic reagents, such as tris(trimethylsilyl)silane, have been used to replace hazardous Bu3SnH. nih.gov

Glycosidic Bond Formation Strategies for L-Configuration Synthesis

The formation of the N-glycosidic bond between the L-sugar and the uracil (B121893) base is a pivotal step that establishes the anomeric configuration of the nucleoside. wikipedia.orgnih.govlaboratorynotes.com The Vorbrüggen glycosylation is a widely employed method for this purpose. This reaction involves the coupling of a silylated nucleobase, such as persilylated uracil, with a protected L-ribofuranose derivative. The reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The stereochemical outcome of the glycosylation is influenced by the protecting groups on the sugar and the reaction conditions. The use of a participating group at the C-2' position of the sugar can direct the stereochemistry to favor the formation of the desired β-anomer.

Enzymatic Parallel Kinetic Resolution for Enantioselective Nucleoside Production

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. nih.govrsc.org In the context of nucleoside synthesis, enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic mixture of nucleoside precursors. rsc.orgmdpi.com This process, known as parallel kinetic resolution (PKR), allows for the separation of the two enantiomers as one is converted into a different product while the other remains unreacted. nih.govnih.gov This method is highly efficient for producing the desired L-enantiomer of 2',3'-dideoxyuridine (B1630288) with high optical purity. nih.govrsc.org

Stereoselective Control and Anomeric Purity in 2',3'-Dideoxy-beta-L-uridine Synthesis

Achieving the correct stereochemistry at the anomeric carbon (C1') is critical for the biological activity of nucleoside analogs. The desired β-L-configuration requires careful control during the glycosidic bond formation.

Stereochemistry at the C1' Position and Beta-L-Configuration Formation

The stereochemistry at the C1' position determines whether the α or β anomer is formed. wikipedia.org In the synthesis of β-L-nucleosides, the reaction conditions and the nature of the sugar and base precursors are crucial for controlling the stereochemical outcome. researchgate.net The anomeric effect, an electronic interaction involving the lone pair of the ring oxygen and the antibonding orbital of the C1'-N bond, can influence the preferred conformation and stability of the anomers. nih.gov For L-nucleosides, the formation of the β-anomer is often thermodynamically favored. The stereoselectivity of the glycosylation reaction can be enhanced by the choice of solvent, temperature, and catalyst.

Isolation and Characterization of Stereoisomers and Anomers

Following the synthesis, the resulting mixture of α and β anomers, along with other potential stereoisomers, must be separated and characterized to ensure the purity of the final product. Chromatographic techniques, such as column chromatography on silica gel, are commonly employed to isolate the desired β-L-anomer.

Table of Research Findings on Stereoisomer Separation

| Technique | Principle | Application in this compound Synthesis |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of α and β anomers based on polarity differences. |

| ¹H NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Determination of anomeric configuration (α vs. β) by measuring the coupling constant between H-1' and H-2' protons. |

| ¹³C NMR Spectroscopy | Analysis of the magnetic properties of ¹³C nuclei. | Confirmation of the carbon skeleton and overall structure. |

| Mass Spectrometry | Measurement of the mass-to-charge ratio of ions. | Determination of the molecular weight and confirmation of the elemental composition. |

Targeted Modifications of the Sugar Moiety in this compound Derivatives

The sugar portion of nucleoside analogs is a primary target for chemical modification to influence their biological activity, selectivity, and pharmacokinetic properties. For this compound derivatives, modifications are strategically introduced to the furanose ring to create analogs with potentially improved therapeutic profiles. These changes can range from the functionalization of the 5'-hydroxyl group to more profound alterations of the ring's core structure.

Strategies for 5'-Position Functionalization

The 5'-hydroxyl group is the most accessible position on the sugar ring for chemical modification. Its functionalization can lead to the synthesis of prodrugs, facilitate the attachment of labels, or create derivatives with altered metabolic fates.

A common strategy begins with the protection of the 2',3'-dideoxy sugar's other reactive sites, followed by activation of the 5'-hydroxyl group. One established method involves converting the 5'-hydroxyl into a good leaving group, such as a mesylate or tosylate. For instance, starting from a protected uridine (B1682114) analog, detritylation can expose the 5'-hydroxyl group, which is then converted to a 5'-mesylcarbonate. This activated intermediate can then undergo nucleophilic substitution. Reaction with tetrabutylammonium bromide in dimethylformamide (DMF) can yield a 5'-bromo derivative. nih.gov This halogenated compound serves as a versatile precursor for further modifications, including reduction to a 5'-deoxy analog using tributyltin hydride. nih.gov

These multi-step syntheses allow for the introduction of a variety of functional groups at the 5'-position, expanding the chemical diversity of this compound analogs.

Table 1: Synthesis of 5'-Modified Uridine Derivatives

| Starting Material | Reagent/Condition | Product | Yield (%) |

|---|---|---|---|

| 2',3'-O-carbonyl-5'-O-trityluridine | Ethereal Hydrogen Chloride | 2',3'-O-carbonyluridine | 83% |

| 2',3'-O-carbonyluridine | Mesyl Chloride | 2',3'-O-carbonyl-5'-O-mesyluridine | 75% |

| 2',3'-O-carbonyl-5'-O-mesyluridine | Tetrabutylammonium bromide in DMF | 5'-bromo-2',3'-O-carbonyluridine | 77% |

This table summarizes the synthetic route and yields for functionalization at the 5'-position of a uridine analog, as described in the literature. nih.gov

Synthesis of Analogs with Altered Furanose Ring Structures

Altering the core furanose ring structure of this compound is a more complex but powerful strategy to create novel nucleoside analogs. These modifications can involve introducing substituents with different electronic properties, such as fluorine, or replacing ring atoms to change conformation and stability.

One approach focuses on the synthesis of difluorinated analogs. L- and D-beta-3'-deoxy-3',3'-difluoronucleosides have been synthesized from a key intermediate, difluorohomoallyl alcohol. nih.gov This process involves building the modified sugar first and then coupling it with the nucleobase. Such modifications drastically alter the electronics and conformation of the sugar ring, which can impact interactions with viral enzymes.

Another strategy involves the introduction of heteroatoms other than oxygen into the sugar ring or as substituents. For example, the synthesis of 2',3'-dideoxy-2'-amino-3'-thiouridine has been achieved starting from 2,2'-anhydrouridine. nih.gov This multi-step synthesis introduces both a nitrogen and a sulfur functionality onto the furanose ring, creating a significantly altered analog. These "thiosugar" nucleosides are of interest for their potential to act as chain terminators in viral replication.

Table 2: Examples of Furanose Ring Modifications

| Modification Type | Starting Material | Key Intermediate/Product | Reference |

|---|---|---|---|

| Difluorination | Difluorohomoallyl alcohol | L-beta-3'-deoxy-3',3'-difluoronucleosides | nih.gov |

This table highlights different approaches to alter the furanose ring structure of nucleoside analogs.

Enzymatic Activation and Intracellular Metabolic Fate of 2 ,3 Dideoxy Beta L Uridine in Research Models

Cellular Phosphorylation Pathways for 2',3'-Dideoxy-beta-L-uridine to Active Triphosphate Forms

The conversion of this compound to its pharmacologically active triphosphate metabolite is a sequential process mediated by cellular kinases. This cascade of phosphorylation is essential for the compound to exert its biological effects.

The initial and often rate-limiting step in the activation of pyrimidine (B1678525) nucleoside analogs is the formation of the 5'-monophosphate. For uridine (B1682114) and cytidine (B196190) analogs, UMP-CMP kinase (EC 2.7.4.14) plays a crucial role. nih.govsinobiological.com This enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl group of the nucleoside. nih.govuniprot.org Research on human UMP/CMP kinase has demonstrated its ability to phosphorylate a wide range of nucleoside monophosphates, including those of L-nucleosides. cardiff.ac.ukdrugbank.comnovocib.com Specifically, the kinase has been shown to phosphorylate the monophosphates of L-form deoxycytidine analogues, and it exhibits a lack of stereoselectivity when comparing the phosphorylation of D- and L-form dideoxy-CMP. cardiff.ac.ukdrugbank.com This suggests that UMP-CMP kinase is a likely candidate for the phosphorylation of this compound monophosphate.

Thymidine (B127349) kinase (TK) is another key enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of thymidine and its analogs. wikipedia.org There are two main forms in mammalian cells, the cytosolic TK1 and the mitochondrial TK2. google.com While TK1 has a narrower substrate specificity, primarily for thymidine and closely related analogs, TK2 has a broader substrate range. google.comasm.org However, studies on the phosphorylation of 3'-azido-3'-deoxythymidine (zidovudine) have shown that uridine does not influence its phosphorylation, suggesting that thymidine kinase's role in the direct phosphorylation of uridine analogs like this compound may be limited. ebi.ac.uk

Following the initial phosphorylation to its monophosphate form (ddUMP), this compound must undergo two further phosphorylation steps to become the active triphosphate (ddUTP). The second phosphorylation, from the monophosphate to the diphosphate (B83284), is catalyzed by nucleoside monophosphate kinases such as UMP/CMP kinase. nih.govsinobiological.comnih.gov This enzyme is responsible for converting UMP, CMP, and their analogs to their respective diphosphates. nih.govsinobiological.com

The final phosphorylation step, from the diphosphate (ddUDP) to the triphosphate (ddUTP), is carried out by nucleoside diphosphate kinase (NDPK). wikipedia.orgnih.govnih.govebi.ac.ukyeastgenome.org However, research on the D-isomer, 2',3'-dideoxyuridine (B1630288) (ddU), has revealed that this final conversion is a significant metabolic bottleneck. nih.gov Studies have shown that while prodrugs can successfully deliver the diphosphate form (ddUDP) into cells, its subsequent conversion to the active triphosphate by NDPK is nearly non-existent. nih.gov This inefficient final phosphorylation step is a major reason for the low intracellular levels of the active triphosphate and, consequently, the limited biological activity of the parent nucleoside. nih.gov

Research on Intracellular Concentrations and Stability of Activated Metabolites

The efficacy of a nucleoside analog is highly dependent on the concentration and stability of its activated triphosphate form within the cell. For L-dideoxynucleosides, achieving therapeutic intracellular concentrations of the triphosphate metabolite has proven to be a significant challenge.

Research on the closely related compound, β-L-2′,3′-dideoxyadenosine, in various human cell lines, including HepG2 cells and peripheral blood mononuclear cells (PBMCs), has shown that despite efficient cellular uptake, the intracellular phosphorylation to the active triphosphate form is inadequate. uni-hamburg.deebi.ac.uknih.govnih.gov In these studies, the triphosphate metabolite was often below the limit of detection. uni-hamburg.denih.gov Instead, the parent nucleoside was primarily subject to catabolism. uni-hamburg.deebi.ac.uknih.gov While specific data for this compound is limited, the findings for its adenosine (B11128) counterpart suggest that it likely faces similar challenges in achieving and maintaining high intracellular concentrations of its active triphosphate form. The stability of phosphotriesters, which are intermediates in some prodrug approaches, can be influenced by their chemical structure, with certain configurations showing significant instability in aqueous solutions. researchgate.net

| Metabolite | HepG2 Cells (8h) | PBMCs (4h) | Hepatocytes (2h) |

|---|---|---|---|

| β-L-ddATP | Not Detected | Not Detected | Not Detected |

| ATP (from catabolism) | 5.14 ± 0.95 | 8.15 ± 2.64 | 15.60 ± 1.74 |

Prodrug Strategies for Enhanced Intracellular Delivery of Nucleotides

To overcome the inefficient phosphorylation of this compound and other nucleoside analogs, various prodrug strategies have been developed. These approaches aim to bypass the reliance on cellular kinases for the initial phosphorylation step by delivering the nucleoside already in its monophosphate or diphosphate form.

The phosphoramidate (B1195095) ProTide approach is a widely explored strategy for enhancing the intracellular delivery of nucleoside monophosphates. nih.govnih.govnih.gov This method involves masking the phosphate group with an amino acid ester and an aryl group, creating a lipophilic molecule that can more readily cross the cell membrane. nih.gov Once inside the cell, cellular enzymes cleave the masking groups, releasing the nucleoside monophosphate. nih.govnih.gov This strategy has been successfully applied to a variety of nucleoside analogs. nih.gov While specific phosphoramidate prodrugs of this compound are not extensively detailed in the literature, this approach remains a viable strategy for improving its intracellular activation.

Beyond phosphoramidates, other cleavable linker technologies have been investigated to create effective nucleotide prodrugs. The cycloSal-pronucleotide approach uses a salicyl alcohol as a bifunctional masking unit for the phosphate group. nih.govnih.gov This creates a lipophilic phosphotriester that can enter the cell, where it undergoes chemically driven hydrolysis to release the nucleoside monophosphate. nih.govnih.gov This method has been applied to 2',3'-dideoxyuridine, demonstrating the release of its monophosphate in cell extracts. nih.gov

Another innovative strategy is the DiPPro (diphosphate prodrug) approach, which aims to deliver the nucleoside diphosphate directly into the cell, thereby bypassing the first two phosphorylation steps. researchgate.netnih.govnih.govacs.org These prodrugs often use bis(acyloxybenzyl) moieties to mask the β-phosphate of the nucleoside diphosphate. nih.govnih.govacs.org Studies with DiPPro-prodrugs of other nucleosides have shown efficient release of the diphosphate within cell extracts. nih.govnih.govacs.org For 2',3'-dideoxyuridine, both cycloSal and DiPPro prodrugs have been synthesized and studied. nih.gov However, despite the successful intracellular release of the mono- and diphosphates, these prodrugs showed low biological activity, which was attributed to the inefficient final phosphorylation step from the diphosphate to the triphosphate by NDPK. nih.gov

| Prodrug Approach | Mechanism | Delivered Moiety | Key Finding |

|---|---|---|---|

| Phosphoramidate (ProTide) | Enzymatic cleavage of amino acid ester and aryl groups | Monophosphate | A general strategy to bypass the first phosphorylation step. |

| cycloSal | Chemically driven hydrolysis of a salicyl alcohol-masked phosphotriester | Monophosphate | Successfully releases the monophosphate in cell extracts. |

| DiPPro | Enzymatic cleavage of bis(acyloxybenzyl) groups | Diphosphate | Effectively delivers the diphosphate, but the subsequent phosphorylation to the triphosphate is inefficient. |

Molecular Mechanisms of Action and Enzyme Interaction Studies

Competitive Inhibition of Viral DNA Polymerases by 2',3'-Dideoxy-beta-L-uridine Triphosphate

The triphosphate derivative of this compound acts as a competitive inhibitor of certain viral DNA polymerases, a mechanism central to its potential antiviral activity. This inhibition arises from its ability to mimic natural deoxynucleotide substrates and its subsequent role as a DNA chain terminator upon incorporation.

This compound triphosphate structurally resembles the natural deoxynucleoside triphosphates (dNTPs) that serve as the building blocks for DNA synthesis. This structural analogy allows it to bind to the active site of viral DNA polymerases, competing directly with the endogenous dNTPs. The L-configuration of the sugar moiety, which is an enantiomer of the natural D-configuration, plays a crucial role in its selective interaction with viral reverse transcriptases over host DNA polymerases. Studies on analogous beta-L-dideoxynucleoside triphosphates have demonstrated their ability to act as substrates for viral polymerases, such as HIV-1 reverse transcriptase. For instance, the triphosphate form of beta-L-2',3'-dideoxyadenosine has been shown to be a substrate for this enzyme. This suggests that the viral polymerase can accommodate the unnatural L-stereochemistry. The competition with natural dNTPs is a key aspect of its inhibitory action.

The defining structural feature of 2',3'-dideoxynucleosides is the absence of a hydroxyl group at the 3' position of the sugar ring. In normal DNA synthesis, the 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the incoming nucleotide, allowing for the elongation of the DNA chain. When this compound triphosphate is incorporated into a growing DNA strand by a viral polymerase, the lack of this 3'-hydroxyl group makes it impossible for the next nucleotide to be added. This results in the immediate cessation of DNA chain elongation, a process known as chain termination. This premature termination of viral DNA replication is the ultimate mechanism by which 2',3'-dideoxynucleosides exert their antiviral effect. The principle of chain termination by dideoxynucleotides is a cornerstone of the Sanger sequencing method for DNA.

Differential Interactions with Viral versus Host Cellular Polymerases

A critical aspect of the therapeutic potential of any nucleoside analog is its selectivity for viral enzymes over host cellular polymerases. This selectivity minimizes toxicity to the host organism. This compound and its analogs exhibit differential interactions with viral and host enzymes.

For nucleoside analogs to be effective, they must first be phosphorylated to their active triphosphate form. In the case of many anti-herpetic nucleoside analogs, the initial phosphorylation is carried out by a virus-encoded thymidine (B127349) kinase (TK). Herpes Simplex Virus (HSV) TK has a broader substrate specificity compared to its human cellular counterparts. However, research indicates that the substrate specificity of HSV-1 TK is primarily directed towards thymidine and its analogs. While it can phosphorylate deoxycytidine, its efficiency with uridine (B1682114) analogs, particularly those with an L-configuration, is expected to be low. This suggests that this compound may not be an efficient substrate for HSV TK, potentially limiting its activity against herpesviruses. The initial and crucial phosphorylation step is often a key determinant of the antiviral potency and spectrum of activity of nucleoside analogs.

Mitochondrial DNA polymerase gamma (Polγ) is the sole DNA polymerase responsible for the replication of mitochondrial DNA (mtDNA). It is a known off-target for many nucleoside reverse transcriptase inhibitors, and its inhibition can lead to mitochondrial toxicity. Dideoxynucleosides, in their triphosphate form, can be incorporated by Polγ, leading to chain termination of mtDNA and subsequent mtDNA depletion. Research on various dideoxynucleoside analogs has provided insights into their potential to inhibit Polγ.

| Compound | Apparent Km (μM) | Apparent kcat (s-1) | Incorporation Efficiency (kcat/Km) |

|---|---|---|---|

| ddTTP | 0.04 ± 0.01 | 13 ± 1 | 325 |

| ddCTP | 0.14 ± 0.04 | 14 ± 2 | 100 |

| ddATP | 0.05 ± 0.01 | 1.5 ± 0.2 | 30 |

| ddGTP | 0.02 ± 0.01 | 0.3 ± 0.04 | 15 |

This table presents kinetic data for the incorporation of various dideoxynucleoside triphosphates by human DNA polymerase γ. While specific data for this compound triphosphate is not available, this illustrates the potential for this class of compounds to interact with Polγ.

The data indicates that Polγ can utilize ddNTPs, leading to chain termination. The L-configuration of this compound might influence its interaction with Polγ, potentially reducing its affinity compared to the D-enantiomers, a phenomenon observed with other L-nucleoside analogs. This differential interaction is a subject of ongoing research to develop antiviral agents with improved safety profiles.

Conformational Dynamics of this compound and its Analogs in Enzyme Binding

The binding of a nucleoside analog to the active site of a polymerase is a dynamic process that involves conformational changes in both the substrate and the enzyme. The sugar pucker, or the three-dimensional conformation of the furanose ring, of the incoming nucleotide is a critical determinant for its recognition and subsequent incorporation by the polymerase. Natural deoxynucleosides predominantly adopt a C2'-endo conformation. The L-configuration of this compound and the absence of the 2' and 3' hydroxyl groups will influence its preferred sugar pucker conformation, which in turn affects its ability to fit into the active site of different polymerases. For a productive binding event that leads to incorporation, the analog must adopt a conformation that is compatible with the closed, catalytically active state of the enzyme-DNA complex. The study of these conformational dynamics is essential for understanding the molecular basis of substrate specificity and for the rational design of more potent and selective nucleoside analog inhibitors.

Computational Molecular Modeling and Docking Studies of Enzyme-Ligand Complexes

Computational molecular modeling and docking studies are powerful tools used to predict the binding modes and affinities of small molecules, such as this compound, with their respective enzyme targets. These in silico methods provide valuable insights into the molecular interactions that govern ligand-enzyme recognition, which can guide the design and development of new therapeutic agents.

The process typically involves the following steps:

Homology Modeling: If the three-dimensional structure of the target enzyme is not experimentally available, a homology model is constructed based on the known structure of a related protein.

Molecular Docking: The ligand (this compound) is then "docked" into the active site of the enzyme. Docking algorithms explore various possible conformations and orientations of the ligand within the binding pocket to identify the most favorable binding mode.

Binding Affinity Prediction: The strength of the interaction between the ligand and the enzyme is estimated by calculating a scoring function, which typically represents the binding free energy.

Analysis of Interactions: The resulting enzyme-ligand complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

While these computational approaches have been widely applied to study various nucleoside analogs, specific research detailing the molecular modeling and docking of this compound with its target enzymes is not publicly available at this time. Such studies would be invaluable for elucidating its mechanism of action at a molecular level and for the rational design of more potent and selective derivatives.

Structure Activity Relationship Sar Studies of 2 ,3 Dideoxy Beta L Uridine Analogs

Influence of Pyrimidine (B1678525) Base Modifications on Biological Activity

Modifications to the pyrimidine base of 2',3'-dideoxy-beta-L-uridine can significantly alter its interaction with target enzymes, such as viral reverse transcriptases, as well as its metabolic stability and cellular uptake. These modifications can range from simple halogenation to the introduction of more complex substituents.

Halogenation of the pyrimidine ring, particularly at the C-5 position, is a common strategy to enhance the biological activity of nucleoside analogs. researchgate.net The introduction of a halogen atom can alter the electronic properties and steric bulk of the nucleobase, which in turn can affect its binding affinity to target enzymes and its susceptibility to metabolic degradation. researchgate.net For instance, the introduction of halogens into peptoids has been shown to increase their antimicrobial activity, a principle that can be extrapolated to nucleoside analogs. nih.gov

In the case of uridine (B1682114) derivatives, 5-halogenated pyrimidines have demonstrated significant anticancer and antiviral properties. researchgate.netmostwiedzy.pl For example, 5-iodo-2'-deoxyuridine was one of the first antiviral agents discovered to be active against Herpes simplex virus. beilstein-journals.org While direct studies on 2',3'-dideoxy-beta-L-5-fluorouridine are limited in the provided search results, the general principles of halogenation on pyrimidine nucleosides suggest that such modifications would likely impact its biological activity. The electronegativity and size of the halogen atom can influence the conformation of the nucleoside and its ability to form favorable interactions within the active site of an enzyme.

| Modification | Observed Effect on Related Pyrimidine Nucleosides | Potential Implication for this compound Analogs |

|---|---|---|

| 5-Fluorination | Enhanced anticancer and antiviral activity. researchgate.netmostwiedzy.pl | Potential for increased biological activity. |

| 5-Chlorination | Demonstrated antiviral activity. beilstein-journals.org | May confer antiviral properties. |

| 5-Bromination | Active against certain viruses. beilstein-journals.org | Could lead to analogs with specific antiviral spectra. |

| 5-Iodination | Historically significant antiviral agent (in 2'-deoxyuridine). beilstein-journals.org | Might enhance binding to viral enzymes. |

Beyond halogenation, various other substituents have been explored at the C-5 and C-6 positions of the uridine ring to modulate biological activity. The introduction of alkyl, alkenyl, or alkynyl groups at the C-5 position can enhance lipophilicity, which may improve cellular uptake. The electronic properties of these substituents also play a crucial role. nih.gov Electron-donating groups can increase the electron density of the pyrimidine ring, while electron-withdrawing groups can decrease it, affecting the pKa of the N3H proton and influencing hydrogen bonding interactions with target enzymes. nih.gov

For instance, in a study on 6-substituted 2',3'-dideoxypurine nucleosides, the size and nature of the substituent at the 6-position had a profound impact on antiviral activity, suggesting a "bulk tolerance" effect. nih.gov A similar principle can be applied to the uridine ring of this compound analogs, where the size and nature of the substituent at positions like C-5 could dictate the interaction with the active site of viral polymerases.

| Position of Substitution | Type of Substituent | General Effect on Nucleoside Analogs |

|---|---|---|

| C-5 | Alkyl groups | Increased lipophilicity, potential for enhanced cellular uptake. |

| C-5 | Electron-withdrawing groups | Alters electronic properties and hydrogen bonding potential. nih.gov |

| C-5 | Electron-donating groups | Influences electron density of the pyrimidine ring. nih.gov |

| C-6 | Various substituents | Demonstrated "bulk tolerance" effect in purine (B94841) analogs, suggesting steric limitations in the enzyme's active site. nih.gov |

Correlation Between Sugar Moiety Structure and Biological Activity

The conformation of the sugar ring, which is influenced by its substituents, is a key factor in the activity of anti-HIV nucleoside analogs. nih.gov Active compounds often exhibit a C3'-exo sugar ring conformation, which places the 5'-hydroxyl group in an axial position, favorable for phosphorylation. nih.gov In contrast, inactive compounds may adopt a C3'-endo conformation. nih.gov

Replacing the carbon atoms in the sugar ring with other atoms, such as oxygen, can lead to novel analogs with altered conformational properties and biological activities. For instance, 3'-oxacytidine analogs, where the 3'-carbon is replaced by an oxygen atom, represent a class of modified sugar ring nucleosides. researchgate.net These modifications can lead to conformationally restrained bicyclic nucleosides. nih.gov The synthesis and evaluation of such analogs, including those with L- and D-configurations, have been pursued to explore new chemical space and identify compounds with improved therapeutic indices. researchgate.net The goal of these modifications is often to lock the sugar moiety into a biologically active conformation or to improve its metabolic stability. acs.org

| Sugar Modification | Key Structural Change | Impact on Biological Activity |

|---|---|---|

| 3'-Substitution (non-hydroxyl) | Alters sugar pucker and overall conformation. nih.gov | Influences interaction with reverse transcriptase and nucleoside transporters. nih.gov |

| C3'-exo Sugar Pucker | Axial positioning of the 5'-hydroxyl group. nih.gov | Associated with active anti-HIV nucleoside analogs. nih.gov |

| C3'-endo Sugar Pucker | Equatorial positioning of the 5'-hydroxyl group. nih.gov | Observed in some inactive nucleoside analogs. nih.gov |

| 3'-Oxacytidine Analogs | Replacement of the 3'-carbon with an oxygen atom. researchgate.net | Creates novel analogs with potentially altered conformational preferences and biological activities. |

| Bicyclic Sugar Modifications | Introduction of an additional ring to the sugar moiety. nih.gov | Leads to conformationally restrained nucleosides. nih.gov |

Enantiomeric Stereochemistry and its Role in Enzyme Specificity and Activity (L- vs. D-configurations)

The stereochemistry of the sugar moiety, specifically whether it is in the D- or L-configuration, plays a pivotal role in the biological activity of nucleoside analogs. reddit.comlibretexts.org Naturally occurring nucleosides are in the D-configuration. reddit.com However, L-nucleosides have emerged as a promising class of antiviral agents with unique pharmacological profiles.

Enzymes, being chiral macromolecules, often exhibit a high degree of stereoselectivity. For instance, adenosine (B11128) deaminase generally favors the D-enantiomers of dideoxyadenosine analogs. nih.gov In contrast, human deoxycytidine kinase can show a remarkable inversion of enantioselectivity, with some beta-L-dideoxyadenosine analogs having better substrate efficiencies than their corresponding beta-D-enantiomers. nih.gov

In the context of dideoxycytidine analogs, the L-enantiomers have shown interesting and often advantageous properties compared to their D-counterparts. For example, L-ddCTP (the triphosphate of L-dideoxycytidine) was not a substrate or inhibitor for several human DNA polymerases, whereas some L-dioxolane analogs were potent inhibitors. nih.gov This differential interaction with human DNA polymerases can translate to lower cellular toxicity for the L-enantiomers. The inability of beta-L-uridine to protect cells from the toxicity of certain dideoxypyrimidine analogs, while beta-D-uridine could, further highlights the strict stereochemical requirements of the enzymes involved in nucleoside metabolism and toxicity. nih.gov The development of both L- and D-configurations of novel nucleoside analogs, such as 2',3'-dideoxy-4'-C-methyl-3'-oxacytidine, allows for a thorough investigation of the impact of stereochemistry on biological activity. researchgate.net

| Enantiomer | General Biological Properties | Interaction with Key Enzymes |

|---|---|---|

| D-configuration | The naturally occurring form of nucleosides. reddit.com | Often preferred by enzymes like adenosine deaminase. nih.gov Can be substrates for human DNA polymerases, potentially leading to toxicity. nih.gov |

| L-configuration | Unnatural enantiomer, often exhibiting unique pharmacological profiles. | Can show inverted enantioselectivity with enzymes like deoxycytidine kinase. nih.gov May have reduced interaction with human DNA polymerases, potentially leading to lower toxicity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com In the context of this compound and its analogs, QSAR studies are instrumental in developing predictive models that can forecast the antiviral potency of novel, unsynthesized derivatives. ijnrd.org These models are built upon the principle that the biological effect of a ligand is a function of its physicochemical properties and structural features. mdpi.com

The primary objective of a QSAR study is to generate a statistically robust model that can guide the rational design of more effective therapeutic agents. plos.org For beta-L-dideoxynucleoside analogs, these models can help identify the key molecular descriptors that govern their activity against viruses like the hepatitis B virus (HBV). nih.gov

The QSAR Modeling Process

The development of a predictive QSAR model for this compound analogs would typically involve the following steps:

Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., anti-HBV or anti-HIV) is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide array of molecular descriptors for each analog is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D): Molecular weight, number of atoms, etc.

Topological (2D): Describing atomic connectivity.

Geometrical (3D): Related to the three-dimensional structure of the molecule.

Physicochemical: Such as lipophilicity (log P), electronic properties, and steric parameters.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to establish a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.gov More advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also commonly employed to create 3D-QSAR models. nanobioletters.comnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. rsc.org

Model Validation: The predictive ability of the generated QSAR model is rigorously assessed. Internal validation is often performed using the leave-one-out cross-validation technique (q²). External validation is carried out using the test set of compounds that were not used in the model's development (r²_pred). mdpi.com A reliable QSAR model should have high values for these statistical parameters. mdpi.com

Research Findings and Predictive Insights

While specific, detailed QSAR studies focused solely on this compound analogs are not extensively reported in publicly available literature, research on related beta-L-2'-deoxynucleosides provides valuable insights into the structural features crucial for anti-HBV activity. nih.govnih.gov For instance, the presence of a hydroxyl group at the 3'-position of the beta-L-2'-deoxyribose sugar is known to confer specificity against hepadnaviruses. nih.gov

A hypothetical QSAR model for a series of this compound analogs might reveal the following relationships:

Influence of Lipophilicity: A positive correlation between the lipophilicity of substituents at the 5-position of the uracil (B121893) base and antiviral activity might be observed, suggesting that increased lipophilicity enhances membrane permeability or interaction with the target enzyme.

Impact of Electronic Properties: The model could indicate that electron-withdrawing groups on the pyrimidine ring enhance the compound's activity by altering its electronic interaction with the active site of the viral polymerase.

Steric Constraints: 3D-QSAR models, such as CoMFA, could highlight sterically favorable and unfavorable regions around the sugar moiety and the nucleobase. For example, bulky substituents at certain positions might be detrimental to activity due to steric hindrance within the enzyme's binding pocket.

These predictive models can then be used to screen virtual libraries of novel this compound derivatives, prioritizing the synthesis and biological evaluation of compounds with the highest predicted activity. mdpi.com

Data Representation in QSAR Studies

The results of a QSAR analysis are often presented in tabular format, comparing the experimental biological activity with the activity predicted by the model. The following is an illustrative example of how such data might be presented for a hypothetical series of this compound analogs.

| Compound | Substituent (R) | Experimental pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|---|

| 1 | -H | 5.20 | 5.15 | 0.05 |

| 2 | -F | 5.85 | 5.90 | -0.05 |

| 3 | -Cl | 6.10 | 6.05 | 0.05 |

| 4 | -Br | 6.30 | 6.35 | -0.05 |

| 5 | -I | 6.55 | 6.50 | 0.05 |

| 6 | -CH3 | 5.40 | 5.35 | 0.05 |

| 7 | -CF3 | 6.70 | 6.75 | -0.05 |

| 8 | -NO2 | 6.90 | 6.85 | 0.05 |

In this hypothetical table, "pIC50" represents the negative logarithm of the half-maximal inhibitory concentration, a common measure of biological activity. The "Residual" column indicates the difference between the experimental and predicted values, with smaller residuals signifying a more accurate model.

Ultimately, QSAR analyses serve as a powerful predictive tool in the structure-activity relationship studies of this compound analogs, facilitating a more efficient and targeted approach to the discovery of novel antiviral agents.

Advanced Research Applications of 2 ,3 Dideoxy Beta L Uridine and Dideoxynucleosides As Biochemical Tools

Application in DNA Sequencing Technologies (e.g., Sanger Method)

The cornerstone of modern genomics, the Sanger sequencing method, is fundamentally enabled by the use of 2',3'-dideoxynucleoside triphosphates (ddNTPs). wikipedia.orgwikipedia.org Developed by Frederick Sanger in 1977, this chain-termination method provides a means to determine the precise order of nucleotides within a DNA molecule. wikipedia.orglibretexts.org The critical feature of a ddNTP, such as 2',3'-dideoxyuridine (B1630288) triphosphate, is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. wikipedia.orgbiosyn.com

In a typical Sanger sequencing reaction, a single-stranded DNA template is combined with a primer, DNA polymerase, and a mixture of normal deoxynucleoside triphosphates (dNTPs) and a small amount of a specific ddNTP (e.g., ddATP, ddGTP, ddCTP, or ddTTP). wikipedia.orglibretexts.org DNA polymerase initiates the synthesis of a complementary strand by adding dNTPs. However, when the polymerase incorporates a ddNTP, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the DNA chain. wikipedia.orgaatbio.com

This process results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP. libretexts.org When these fragments are separated by size using gel electrophoresis, the sequence of the original DNA template can be determined. wikipedia.org In modern automated sequencing, each of the four ddNTPs is labeled with a different fluorescent dye, allowing the sequencing reaction to be performed in a single tube and the sequence to be read by a detector that identifies the color of the terminal nucleotide for each fragment size. libretexts.org

Table 1: Key Components in a Sanger Sequencing Reaction

| Component | Function |

| DNA Template | The single-stranded DNA molecule to be sequenced. |

| Primer | A short oligonucleotide that anneals to the template and provides a starting point for DNA polymerase. |

| DNA Polymerase | The enzyme that synthesizes the new DNA strand. |

| Deoxynucleoside Triphosphates (dNTPs) | The building blocks (dATP, dGTP, dCTP, dTTP) for the new DNA strand. |

| Dideoxynucleoside Triphosphates (ddNTPs) | Chain-terminating nucleotides (ddATP, ddGTP, ddCTP, ddTTP) that lack a 3'-OH group. wikipedia.org |

Probes for Investigating DNA Polymerase Fidelity and Processivity

Dideoxynucleosides serve as powerful probes for elucidating the fidelity and processivity of DNA polymerases. Fidelity refers to the accuracy of a polymerase in incorporating the correct nucleotide opposite a template base, while processivity is the ability of a polymerase to catalyze consecutive nucleotide incorporations without dissociating from the template.

The ability of a DNA polymerase to discriminate between dNTPs and ddNTPs is a key aspect of its fidelity. nih.gov High-fidelity polymerases have active sites that are highly selective for the correct nucleotide, and this selectivity extends to the sugar moiety. nih.gov The absence of the 3'-hydroxyl group in ddNTPs can affect their binding and incorporation by the polymerase. nih.gov By studying the kinetics and efficiency of ddNTP incorporation, researchers can gain insights into the steric and chemical environment of the polymerase active site.

Furthermore, the processivity of a DNA polymerase can be assessed using dideoxynucleotides. A highly processive polymerase will synthesize long DNA strands before dissociating, while a polymerase with low processivity will dissociate after incorporating only a few nucleotides. google.com In sequencing reactions, low processivity can lead to the premature termination of fragments, resulting in ambiguous sequence data. pnas.org Modified T7 DNA polymerase, for instance, is highly processive and efficiently incorporates ddNTPs, making it ideal for DNA sequencing. pnas.org The use of ddNTPs in assays allows for the controlled termination of DNA synthesis, enabling the measurement of the lengths of the synthesized fragments and, consequently, the determination of the polymerase's processivity.

Table 2: Comparison of DNA Polymerase Properties

| Property | High Fidelity/Processivity Polymerase | Low Fidelity/Processivity Polymerase |

| Nucleotide Selectivity | High discrimination against incorrect nucleotides and analogs. nih.gov | Lower discrimination, leading to higher error rates. |

| Processivity | Incorporates hundreds or thousands of nucleotides before dissociating. google.com | Dissociates after incorporating a small number of nucleotides. google.com |

| Suitability for Sequencing | Ideal for generating long, accurate sequence reads. pnas.org | Can produce ambiguous results due to premature termination. pnas.org |

Use in Studies of Nucleic Acid Synthesis and Repair Pathways

The ability of 2',3'-dideoxynucleosides to halt DNA synthesis makes them valuable tools for studying the mechanisms of nucleic acid synthesis and DNA repair. By selectively inhibiting DNA elongation, researchers can investigate the individual steps of these complex cellular processes.

In studies of DNA synthesis, dideoxynucleosides can be used to "trap" polymerase-DNA complexes at specific points, allowing for the analysis of the structure and function of the replication machinery. The incorporation of a ddNTP effectively freezes the synthesis process, enabling the isolation and characterization of intermediate products.

Future Directions in Research on 2 ,3 Dideoxy Beta L Uridine

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity

The future of 2',3'-Dideoxy-beta-L-uridine research heavily relies on the rational design of new analogues to improve target specificity and biological activity. Traditional nucleoside analogue design often involves modifications at the sugar moiety or the nucleobase. biorxiv.org For L-nucleosides, these modifications are guided by computer-aided design and a growing understanding of their structure-activity relationships (SAR).

Key strategies in the rational design of novel L-uridine analogs include:

Modifications of the Sugar Ring: Introducing substituents such as fluorine, azide, or cyano groups at various positions of the sugar core can dramatically alter the analogue's conformational preferences and its interaction with target enzymes. biorxiv.org For example, the design of 2',3'-dideoxy-2',3'-didehydro-beta-L-cytidine (β-L-d4C) and its 5-fluoro derivative (β-L-Fd4C) led to compounds with exceptionally potent activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). nih.gov

Bioisosteric Replacements: Replacing carbon atoms in the sugar ring with other atoms, such as sulfur or oxygen (as seen in oxathiolane nucleosides like Lamivudine), can confer unique biological properties and metabolic stability. nih.gov

Carbocyclic and Spirocyclic Scaffolds: Creating analogues where the sugar ring is replaced by a carbocyclic system or by introducing spiro-functionalization can conformationally constrain the molecule. biorxiv.orgthieme-connect.de This restriction can lock the nucleoside into a bioactive conformation, enhancing its interaction with specific biological macromolecules. thieme-connect.de

Research has shown that L-nucleoside analogues can exhibit improved binding to certain targets compared to their D-enantiomers. For instance, L-1'-homologated adenosine (B11128) derivatives showed significantly improved binding activities for peroxisome proliferator-activated receptors (PPARs) compared to the corresponding D-nucleoside compounds. nih.gov This highlights a key principle of rational design: exploiting the unnatural stereochemistry to explore new target interactions. The overarching goal is to create analogues that are better substrates for viral or cancer-specific kinases while being poor substrates for human cellular enzymes, thereby enhancing therapeutic efficacy and reducing toxicity.

Exploration of New Molecular Targets and Biological Pathways

While the primary targets for many nucleoside analogues are viral polymerases (like reverse transcriptase), a significant future direction is the exploration of new molecular targets and biological pathways. nih.gov The unique stereochemistry of L-nucleosides means they may interact differently with cellular machinery, opening up possibilities for novel therapeutic applications.

One area of exploration is the targeting of cellular enzymes involved in metabolic processes. L-adenosine derivatives have been shown to act as PPAR modulators and promote adiponectin secretion, suggesting potential applications in metabolic diseases like diabetes and obesity. nih.gov Another potential target is S-Adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for biological methylation processes. Inhibition of SAH hydrolase can disrupt viral replication, and various L-adenosine derivatives have shown modest inhibitory activity against this enzyme. nih.gov

The metabolic activation of these analogues is also a critical area of study. For some dideoxynucleosides, activation to the therapeutic triphosphate form can occur via multiple pathways, involving enzymes such as deoxycytidine kinase and cytosolic-5'-nucleotidase. nih.gov Understanding the unique metabolic pathways of L-uridine analogues is crucial, as demonstrated by L-FMAU (2′-fluoro-5-methyl-β-l-arabinofuranosyluracil), which was found to be a substrate for both thymidine (B127349) kinase and deoxycytidine kinase. nih.gov

Furthermore, L-nucleoside analogues are being investigated for anticancer activity. The novel L-nucleoside 5-fluorotroxacitabine has shown potent preclinical efficacy against acute myeloid leukemia (AML), demonstrating an ability to target leukemic progenitors while leaving normal hematopoietic cells more resistant. haematologica.org This suggests that future research will increasingly focus on identifying novel L-nucleoside analogues that can selectively target cancer cells or modulate immune responses. nih.gov

| Analogue Type | Potential Target/Pathway | Therapeutic Area |

| L-adenosine derivatives | Peroxisome proliferator-activated receptors (PPARs) | Metabolic Diseases |

| L-adenosine derivatives | S-Adenosyl-L-homocysteine (SAH) hydrolase | Antiviral |

| 5-fluorotroxacitabine | DNA replication in cancer cells | Oncology (AML) |

| L-FMAU | Viral DNA Polymerase (HBV, EBV) | Antiviral |

Development of Advanced Synthetic Methodologies for Enantiomerically Pure Analogs

A major challenge in the development of L-nucleoside therapeutics is the efficient and scalable synthesis of enantiomerically pure compounds. Historically, syntheses relied on starting materials from the "chiral pool," which can be inefficient and lack flexibility. Future research is focused on developing advanced, more versatile synthetic methodologies.

Modern approaches are moving towards de novo syntheses that build the molecules from simple, achiral starting materials. One such protocol enables flexible and selective access to nucleoside analogues with either D- or L-configuration. This method involves an enantioselective aldol reaction followed by an intramolecular annulative fluoride displacement to construct the core nucleoside structure, providing access to the desired product in just three steps. springernature.com

Other advanced techniques being explored include:

Microwave-Assisted Synthesis: This method can significantly accelerate reactions, such as the optimized transglycosylation reactions used to prepare various L-3′-azido-2′,3′-dideoxypurine nucleosides. nih.gov

Chemoenzymatic Methods: Utilizing enzymes for key steps can provide high stereoselectivity, offering an efficient route to enantiomerically pure compounds. researchgate.net

Phosphoramidite Chemistry: While traditionally used for synthesizing oligonucleotides, this approach is being adapted for creating L-nucleic acids. However, its efficiency decreases for longer strands, prompting research into engineering non-natural polymerases that can amplify L-nucleic acids. nih.gov

These advanced methodologies not only make the synthesis of compounds like this compound more practical but also facilitate the rapid diversification of analogues for screening and lead optimization. biorxiv.org

Deeper Investigation into Stereoelectronic Effects and Conformational Preferences

A fundamental understanding of why L-nucleosides exhibit their unique biological properties lies in the study of stereoelectronic effects and conformational preferences. Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's three-dimensional geometry, influencing its shape, stability, and reactivity. wikipedia.org

In nucleosides, two key phenomena are the gauche effect and the anomeric effect . These forces dictate the conformational equilibrium of the furanose (sugar) ring, often described by a pseudorotational cycle between two major conformations: North (N-type) and South (S-type). semanticscholar.org The specific pucker of the sugar ring is critical as it determines the relative orientation of the base and the phosphate-binding hydroxyl groups, which in turn affects how the molecule interacts with enzymes.

Studies on fluorinated dideoxyuridines have shown that the position and stereochemistry of an electronegative atom like fluorine profoundly govern the pseudorotational equilibrium. nih.gov However, the anomeric effect, which involves an interaction between the lone pair of the ring oxygen (O4') and the anti-bonding orbital of the C1'-N1 bond, also plays a crucial role in tempering this equilibrium. semanticscholar.orgnih.gov The final conformational preference is a delicate balance of these interrelated stereoelectronic forces. semanticscholar.org

Future research will employ a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and ab initio computational calculations to:

Precisely map the conformational landscape of this compound and its novel analogues. nih.govnih.gov

Quantify the energy differences between various conformers. nih.gov

Understand how subtle changes in the molecular structure (e.g., adding a single atom) can shift the conformational equilibrium and, consequently, the biological activity.

This deeper investigation will provide invaluable insights for the rational design of next-generation L-nucleoside analogues with precisely tailored conformations for optimal therapeutic effect.

Q & A

Basic: What synthetic routes are commonly employed for 2',3'-Dideoxy-beta-L-uridine, and how is structural fidelity validated?

Methodological Answer:

The synthesis of this compound typically involves sequential protection, substitution, and deprotection steps. For example, uridine derivatives are first protected at the 3' and 5' hydroxyl groups using siloxane reagents (e.g., tetraisopropyldisiloxane-1,3-diyl), followed by selective fluorination or substitution at the 2' and 3' positions . Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) to confirm regiochemistry and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography, as demonstrated in analogous dideoxy nucleosides, can resolve stereochemical ambiguities by analyzing bond angles and dihedral interactions .

Basic: What is the proposed mechanism of action of this compound in antiviral studies?

Methodological Answer:

As a dideoxynucleoside analog, this compound lacks the 3'-hydroxyl group, enabling competitive incorporation into viral RNA/DNA during replication. This incorporation terminates chain elongation due to the absence of a reactive hydroxyl group for phosphodiester bond formation. Researchers validate this mechanism using in vitro polymerase assays with purified viral enzymes (e.g., HIV-1 reverse transcriptase) and radiolabeled nucleotides. Kinetic parameters (, ) are compared to natural substrates to quantify inhibitory efficiency .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer:

Discrepancies in bioactivity often arise from variations in assay conditions (e.g., pH, cofactors) or cellular uptake efficiency. To address this:

- Cross-validation: Compare results across orthogonal assays (e.g., cell-based vs. enzyme-based).

- Metabolic Stability Testing: Use LC-MS to monitor intracellular conversion to active/inactive metabolites.

- Membrane Permeability Assays: Employ Caco-2 cell models or artificial membranes to quantify passive diffusion.

- Control for Off-Target Effects: Include nucleoside transport inhibitors (e.g., dipyridamole) to isolate specific uptake mechanisms .

Advanced: What computational strategies are effective for modeling the interaction of this compound with viral polymerases?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to predict binding modes. Key steps include:

Template Preparation: Use crystal structures of viral polymerases (e.g., PDB ID: 3KLF for HIV-1 RT).

Force Field Parameterization: Assign charges and torsional parameters for the dideoxy sugar moiety.

Binding Free Energy Calculation: Apply MM-PBSA or MM-GBSA methods to estimate .

Validation: Compare predicted binding poses with mutagenesis data or competitive inhibition assays .

Basic: How should researchers assess the stability of this compound under physiological conditions?

Methodological Answer:

Stability studies involve incubating the compound in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4, human serum) at 37°C. Degradation is monitored via:

- High-Performance Liquid Chromatography (HPLC): Quantify parent compound and degradation products.

- Circular Dichroism (CD): Detect conformational changes in the sugar moiety.

- Mass Spectrometry: Identify hydrolytic or oxidative byproducts. Storage recommendations (e.g., -20°C under argon) are derived from accelerated stability testing .

Advanced: What strategies optimize the synthesis of this compound for improved yield and scalability?

Methodological Answer:

Optimization may include:

- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps.

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Flow Chemistry: Implement continuous flow systems to minimize side reactions.

- Design of Experiments (DoE): Apply factorial designs to identify critical parameters (temperature, stoichiometry). Yield improvements are validated via NMR to track fluorination efficiency .

Advanced: How should in vivo studies be designed to evaluate the pharmacokinetics of this compound?

Methodological Answer:

- Animal Models: Use transgenic mice expressing human nucleoside transporters to mimic human metabolism.

- Dosing Regimens: Administer via intravenous and oral routes to calculate bioavailability ().

- Bioanalytical Methods: Quantify plasma concentrations using LC-MS/MS with deuterated internal standards.

- Tissue Distribution: Perform autoradiography or whole-body imaging with radiolabeled compounds. Ethical compliance follows guidelines for humane endpoints and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.